Glycopyrrolate
Overview
Description
Glycopyrrolate, also known as glycopyrronium bromide, is a synthetic quaternary ammonium compound . It is used to treat peptic ulcers in adults and chronic, severe drooling caused by certain neurologic disorders (e.g., cerebral palsy) in children aged 3 to 16 years . It helps control conditions such as peptic ulcers that involve excessive stomach acid production .
Synthesis Analysis
A selective and sensitive liquid chromatography–tandem mass spectrometer (LC–MS/MS) method has been developed for the quantification of 1,1-dimethyl-3-hydroxy-pyrrolidinium bromide impurity in this compound oral solution . The LC–MS/MS analysis was done on X Bridge HILIC (100 × 4.6 mm, 5 μm) analytical column .
Molecular Structure Analysis
This compound has a molecular formula of C19H28NO3 . Its average mass is 318.430 Da and its monoisotopic mass is 318.206360 Da .
Chemical Reactions Analysis
This compound is a synthetic quaternary ammonium that is an anticholinergic agent with antispasmodic activity . It competitively binds to peripheral muscarinic receptors in the autonomic effector cells of, and inhibits cholinergic transmission in smooth muscle, cardiac muscle, the sinoatrial (SA) node, the atrioventricular (AV) node, exocrine glands, and in the autonomic ganglia .
Physical And Chemical Properties Analysis
This compound is a white crystalline powder with a melting point of 193°C . It has a molecular weight of 393.3 and is soluble in water .
In Vivo
Glycopyrrolate has been studied in a variety of in vivo animal models. It has been used to study the effects of anticholinergic drugs on the respiratory system, gastrointestinal system, and cardiovascular system. It has also been used to study the effects of anticholinergic drugs on the central nervous system, autonomic nervous system, and endocrine system.
In Vitro
Glycopyrrolate has also been studied in a variety of in vitro cell culture models. It has been used to study the effects of anticholinergic drugs on cell proliferation, cell differentiation, and cell migration. It has also been used to study the effects of anticholinergic drugs on gene expression, protein expression, and enzyme activity.
Mechanism of Action
Target of Action
Glycopyrrolate, also known as glycopyrronium, is a long-acting muscarinic antagonist . It has high, equipotent affinity for all muscarinic acetylcholine receptor subtypes (M1-5) . These receptors are found in the lung, although M3 is predominantly responsible for bronchoconstriction and airway secretions .
Mode of Action
This compound competitively blocks muscarinic receptors, thus inhibiting cholinergic transmission . It inhibits the action of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation .
Biochemical Pathways
The inhibition of muscarinic receptors by this compound results in a decrease in the volume and acidity of gastric secretions, reduction of airway secretions, and reduction of bronchoconstriction in COPD . It also reduces sweat gland, oral, and gastric secretions, as well as cardiac inhibitory reflexes .
Pharmacokinetics
This compound has highly variable pharmacokinetics. The mean volume of distribution in patients aged 1-14 years old is 1.3-1.8 L/kg, with a range of 0.7-3.9 L/kg . The volume of distribution in adults aged 60-75 years is 0.42 ± 0.22 L/kg . The drug is excreted in urine as unchanged drug (IM: >80%, IV: 85%); less than 5% is excreted in bile as unchanged drug .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the volume and acidity of gastric secretions, reduction of airway secretions, and reduction of bronchoconstriction in COPD . It also reduces sweat gland, oral, and gastric secretions, as well as cardiac inhibitory reflexes .
Action Environment
Environmental factors such as emotional state, environmental temperature, state of hydration, and the presence of food in the mouth can influence salivary flow and thus the action of this compound . Forced degradation studies have shown that the stability of this compound can be affected by various environmental factors .
Biological Activity
Glycopyrrolate has been found to have a variety of biological activities. It has been found to be an anticholinergic, a bronchodilator, an antispasmodic, an anti-inflammatory, and an antidiuretic. It has also been found to have a sedative effect, an analgesic effect, and an anticonvulsant effect.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to decrease bronchial smooth muscle tone, decrease airway resistance, decrease airway secretions, decrease gastric acid secretion, decrease heart rate, decrease blood pressure, and decrease salivary production. It has also been found to decrease the release of histamine, decrease the release of serotonin, decrease the release of dopamine, and decrease the release of norepinephrine.
Advantages and Limitations for Lab Experiments
Glycopyrrolate has several advantages and limitations for use in laboratory experiments. It has a rapid onset of action and a long duration of action, making it suitable for use in experiments that require rapid and sustained effects. It is also relatively non-toxic, making it safe for use in laboratory experiments. However, it is not recommended for use in experiments involving pregnant or lactating animals due to its potential to cross the placenta and be excreted in breast milk.
Future Directions
The future of glycopyrrolate research is promising. There is potential for further research into its use as an anticholinergic drug for the treatment of a variety of conditions. Additionally, further research into its pharmacodynamics, pharmacokinetics, and mechanisms of action may lead to the development of more effective and safe anticholinergic drugs. Furthermore, further research into its use as an antispasmodic, bronchodilator, and anti-inflammatory agent may lead to the development of more effective treatments for a variety of respiratory conditions. Additionally, further research into its use as an analgesic and anticonvulsant may lead to the development of more effective treatments for pain and seizures. Finally, further research into its use as an antidiuretic may lead to the development of more effective treatments for urinary incontinence.
Safety and Hazards
Glycopyrrolate may cause serious side effects. Stop using this compound and call your doctor at once if you have: severe constipation, severe stomach pain and bloating; diarrhea (especially if you have a colostomy or ileostomy); painful or difficult urination; fast or pounding heartbeats, fluttering in your chest .
properties
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023109 | |
Record name | Glycopyrrolate bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
596-51-0 | |
Record name | Glycopyrrolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=596-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycopyrrolate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLYCOPYRROLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | GLYCOPYRROLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | GLYCOPYRROLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | GLYCOPYRROLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycopyrrolate bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycopyrronium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does glycopyrrolate interact with its target in the body?
A1: this compound is a synthetic anticholinergic agent that exerts its effects by competitively blocking the binding of acetylcholine to muscarinic receptors. [] It exhibits selectivity for M3 muscarinic receptors over M2 receptors, making it particularly effective at targeting bronchoconstriction. []
Q2: What are the downstream effects of this compound's interaction with muscarinic receptors?
A2: By blocking acetylcholine's actions, this compound inhibits parasympathetic nerve impulses. This inhibition leads to various physiological effects, including:
- Bronchodilation: Relaxation of smooth muscles in the airways, improving airflow. []
- Reduced Secretions: Decreased production of saliva, mucus, and other bodily secretions. []
- Increased Heart Rate: Prevention of acetylcholine-mediated slowing of the heart rate. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C19H28BrNO3 and a molecular weight of 398.3 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research papers do not explicitly discuss spectroscopic data for this compound, analytical methods like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) have been used to quantify the compound in biological samples. [] These methods rely on the compound's specific fragmentation pattern for detection and quantification.
Q5: Are there formulation strategies to improve the stability, solubility, or bioavailability of this compound?
A6: Cetomacrogol cream BP, an acidic base, is used to formulate this compound cream, reducing drug hydrolysis and extending stability to 3 months. [] Research has focused on developing and validating ultra-high-performance liquid chromatography with heated electrospray ionization-tandem mass spectrometry methods for quantifying this compound in horse plasma. []
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A7: this compound is poorly absorbed when administered orally due to its quaternary ammonium structure. [] When administered intravenously, it is rapidly eliminated from the bloodstream, primarily through renal excretion in its unmetabolized form. [] this compound does not readily cross the blood-brain barrier or the placental barrier. [, ]
Q7: How do the pharmacokinetic properties of this compound compare to atropine?
A7: this compound and atropine exhibit key pharmacokinetic differences:
- Central Nervous System Penetration: this compound, due to its quaternary ammonium structure, poorly penetrates the blood-brain and placental barriers compared to atropine. []
- Duration of Action: this compound's bronchodilatory effects last longer than those of atropine. []
- Metabolism: Beta-glucuronide or sulfate conjugation is a minor metabolic pathway for this compound, unlike scopolamine, where it is significant. []
Q8: What animal models have been used to study the effects of this compound?
A8: this compound's effects have been investigated in several animal models, including:
- Dogs: Used to assess the impact of this compound on tear production, cardiovascular parameters, and respiratory mechanics. [, , ]
- Horses: Employed to study the pharmacokinetics of this compound and its effects on gastrointestinal motility. [, , ]
Q9: Are there any notable clinical trials involving this compound?
A9: this compound has been studied in various clinical trials, including:
- GOLDEN Studies: Investigated the efficacy and safety of inhaled this compound administered via the eFlow® closed system nebulizer in patients with moderate to very severe Chronic Obstructive Pulmonary Disease (COPD). []
- GLYCOPAR Study: A Phase II trial evaluating the long-term efficacy and safety of this compound for moderate-to-severe sialorrhea in Parkinson's disease. []
- Cesarean Section Studies: Multiple trials have explored the use of this compound for managing hypotension and PONV (postoperative nausea and vomiting) during cesarean deliveries. [, , , ]
Q10: What drug delivery methods have been explored for this compound?
A11: this compound is commonly administered via intravenous injection, intramuscular injection, or inhalation. Researchers are exploring alternative delivery routes like iontophoresis and microneedle-mediated transdermal delivery to enhance its therapeutic efficacy and patient compliance. [, ]
Q11: What analytical methods are employed for the characterization and quantification of this compound?
A11: Various analytical methods are used to characterize and quantify this compound, including:
- HPLC-MS/MS: This highly sensitive and specific technique is used to measure this compound concentrations in biological samples, such as plasma. []
- Radioreceptor Assay: This method quantifies this compound and its potential metabolites in biological fluids, such as urine, by measuring their binding to specific receptors. []
Q12: What are some alternatives or substitutes for this compound in clinical practice?
A12: Several alternative anticholinergic medications are available, each with its own pharmacokinetic and pharmacodynamic properties. Some common alternatives include:
- Atropine: A naturally occurring anticholinergic with a shorter duration of action and greater ability to cross the blood-brain barrier compared to this compound. [, ]
- Scopolamine: Another naturally occurring anticholinergic used for its anti-nausea and antiemetic properties, often administered transdermally. []
- Hyoscine Hydrobromide: Similar to scopolamine, used to manage secretions and treat nausea and vomiting. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.